molecular formula C21H22Cl2N4OS B1662198 Ziprasidone hydrochloride monohydrate CAS No. 138982-67-9

Ziprasidone hydrochloride monohydrate

Cat. No.: B1662198
CAS No.: 138982-67-9
M. Wt: 449.4 g/mol
InChI Key: NZDBKBRIBJLNNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ziprasidone hydrochloride monohydrate, also known as Ziprasidone, is an atypical antipsychotic used to manage schizophrenia and bipolar disorder .

Mode of Action

The exact mode of action of Ziprasidone is unknown . . Atypical antipsychotics like Ziprasidone are thought to be as efficacious as first-generation antipsychotics but differ in their adverse effect profiles .

Biochemical Pathways

It is believed to affect the dopamine and serotonin pathways in the brain, which play a crucial role in mood regulation and cognition .

Pharmacokinetics

The pharmacokinetics of Ziprasidone involves its absorption, distribution, metabolism, and excretion (ADME). Steady-state plasma concentrations are achieved within one to three days . In vivo studies have revealed an approximately 35% decrease in Ziprasidone AUC by concomitantly administered carbamazepine, an approximately 35-40% increase in Ziprasidone AUC by concomitantly administered ketoconazole, but no effect on Ziprasidone’s pharmacokinetics by cimetidine or antacid .

Result of Action

The molecular and cellular effects of Ziprasidone’s action result in the management of symptoms associated with schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Action Environment

Environmental factors such as food intake can influence the action of Ziprasidone. The absorption of Ziprasidone is increased up to two-fold in the presence of food . Studies have shown that the calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of Ziprasidone .

Chemical Reactions Analysis

Types of Reactions

Ziprasidone hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of ziprasidone, while reduction reactions may produce reduced forms of the compound .

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDBKBRIBJLNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153762
Record name Ziprasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00153762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122883-93-6
Record name Ziprasidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122883-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122883936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00153762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIPRASIDONE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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